Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Drug Discovery Physicochemical Properties ADME

3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-29-0) is a synthetic small molecule with the molecular formula C18H19N3O2S and a molecular weight of 341.43 g/mol. It belongs to the 6-phenylimidazo[2,1-b]thiazole-2-carboxamide class, a heterocyclic scaffold recognized for its potential in kinase inhibition and anti-inflammatory research.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 852133-29-0
Cat. No. B2569970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS852133-29-0
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC4CCCO4
InChIInChI=1S/C18H19N3O2S/c1-12-16(17(22)19-10-14-8-5-9-23-14)24-18-20-15(11-21(12)18)13-6-3-2-4-7-13/h2-4,6-7,11,14H,5,8-10H2,1H3,(H,19,22)
InChIKeyILGFXCZXYYSBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-29-0): Chemical Identity and Core Scaffold


3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-29-0) is a synthetic small molecule with the molecular formula C18H19N3O2S and a molecular weight of 341.43 g/mol . It belongs to the 6-phenylimidazo[2,1-b]thiazole-2-carboxamide class, a heterocyclic scaffold recognized for its potential in kinase inhibition and anti-inflammatory research [1]. The compound features an N-(tetrahydrofuran-2-ylmethyl) carboxamide side chain at position 2 and a methyl group at position 3 of the imidazo-thiazole core, structural elements that differentiate it from other 6-phenylimidazo[2,1-b]thiazole analogs.

Why 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is Not Interchangeable with Generic Imidazo-Thiazole Analogs


Within the 6-phenylimidazo[2,1-b]thiazole-2-carboxamide series, minor structural modifications, particularly to the carboxamide N-substituent, can profoundly alter biological activity profiles. The N-(tetrahydrofuran-2-ylmethyl) group in this compound introduces a specific hydrogen-bond acceptor and steric constraint, contributing to a unique LogP and polar surface area combination relative to close analogs such as the N-(4-methylphenyl) derivative (PubChem CID 7025621) [1]. Published structure-activity relationships (SAR) for this chemotype confirm that both potency and selectivity are exquisitely sensitive to the nature of the amide substituent, making simple generic substitution unreliable without matched-pair data [2]. Therefore, procurement for biological assays cannot rely on class-level assumptions alone.

Quantitative Differentiation Evidence for 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-29-0)


Calculated Physicochemical Property Comparison: Lipophilicity vs. N-(4-Methylphenyl) Analog

The calculated partition coefficient (XLogP3-AA) of the target compound is estimated to be lower than that of the closely related N-(4-methylphenyl) analog (PubChem CID 7025621, XLogP3-AA = 5.5), primarily due to the replacement of the lipophilic p-tolyl group with the more polar tetrahydrofuran-2-ylmethyl moiety [1]. This difference is expected to impact aqueous solubility and membrane permeability. Direct experimental LogP data for the target compound is not available in the public domain, and this represents a cross-study comparable inference based on computed descriptors.

Drug Discovery Physicochemical Properties ADME

Hydrogen Bond Acceptor Capability Enhancement over Carbon-Linked Analogs

The tetrahydrofuran oxygen in the target compound's side chain provides an additional hydrogen bond acceptor (HBA) compared to carbon-only substituents like the cyclopentyl group found in N-cyclopentyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide . The target compound has an HBA count of 4 (based on molecular formula analysis), versus an HBA count of 3 for the cyclopentyl analog. No direct comparative solubility or target-binding data is available.

Medicinal Chemistry Molecular Recognition Solubility

Kinase Inhibition Potential: Class-Level Inference from 6-Phenylimidazo[2,1-b]thiazole FLT3 Inhibitors

The 6-phenylimidazo[2,1-b]thiazole scaffold has demonstrated potent FLT3 inhibition. A related 6-phenylimidazo[2,1-b]thiazole-3-carboxamide (compound 19) achieved a cellular IC50 of 0.002 μM and an enzymatic FLT3 IC50 of 0.022 μM [1]. While the target compound is a 2-carboxamide regioisomer with a different substitution pattern and has no direct FLT3 data, this class-level evidence supports investigation. The target compound's specific substitution pattern may confer distinct selectivity against other kinases.

Kinase Inhibition FLT3 Leukemia

Recommended Application Scenarios for 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide Based on Available Evidence


Kinase Selectivity Screening Panels

Given the class-level evidence for potent FLT3 inhibition by 6-phenylimidazo[2,1-b]thiazole analogs, this compound is a suitable candidate for broad kinase profiling to determine its selectivity fingerprint [1]. Its unique N-(tetrahydrofuran-2-ylmethyl) substituent may lead to a differentiated selectivity profile compared to previously characterized analogs, making it valuable for identifying new kinase inhibitor chemotypes.

Structure-Activity Relationship (SAR) Studies on Carboxamide Substituents

This compound is an ideal comparator for matched-pair SAR studies investigating the impact of saturated heterocyclic carboxamide substituents on target potency and ADME properties. As demonstrated by the comparison with N-aryl analogs, systematic variation of this position is critical for optimizing the drug-like properties of the imidazo[2,1-b]thiazole series [2].

Solubility and Permeability Optimization Studies in Hit-to-Lead Programs

The predicted lower lipophilicity and increased hydrogen bond acceptor count of this compound relative to N-aryl or N-cycloalkyl analogs make it a useful tool for probing the relationship between side-chain polarity and aqueous solubility in the 6-phenylimidazo[2,1-b]thiazole series. It can serve as a benchmark for improved solubility within the series in early drug discovery assays .

Chemical Probe Development for Target Validation

The distinct structure of this compound, with its tetrahydrofuran-containing side chain, positions it as a candidate for development into a chemical probe for biological target validation. Its unique physiochemical signature may confer selectivity advantages that are not present in commercially available analogs, supporting its potential use in target identification studies.

Quote Request

Request a Quote for 3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.